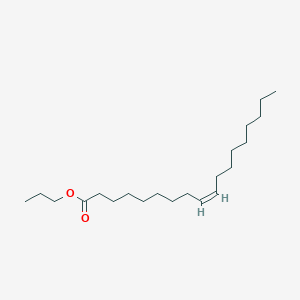

Propyl oleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propyl oleate is an ester formed from the reaction of oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. The compound is known for its excellent lubricating properties and is used in various industrial applications, including as a lubricant and an emulsifier .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propyl oleate can be synthesized through the esterification of oleic acid with propanol. The reaction typically involves heating oleic acid and propanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150°C, for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production often involves continuous processes with efficient separation and purification steps to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Propyl oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted esters and other derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Solvent and Reagent : Propyl oleate is widely used as a solvent in organic synthesis due to its ability to dissolve various organic compounds. Its properties make it suitable for reactions requiring a non-polar solvent.

- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, leading to various products like hydroperoxides and alcohols.

Biology

- Biological Assays : this compound serves as a carrier for lipophilic compounds in biological assays, enhancing the solubility of hydrophobic drugs.

- Cell Membrane Studies : Its lipophilic nature allows it to integrate into lipid bilayers, making it useful for studying membrane dynamics and properties.

Medicine

- Pharmaceutical Formulations : this compound is utilized in topical and transdermal drug delivery systems due to its skin penetration enhancement properties.

- Emollient in Cosmetics : It acts as an emollient in cosmetic formulations, providing moisturizing benefits.

Industrial Applications

- Lubricant : In various industrial processes, this compound functions as a lubricant due to its excellent lubricating properties.

- Plasticizer and Emulsifier : It is employed as a plasticizer in plastics manufacturing and as an emulsifier in food and cosmetic products.

Case Study 1: Use in Transdermal Drug Delivery

A study published in Pharmaceutical Research investigated the efficacy of this compound as a permeation enhancer for transdermal drug delivery systems. The results indicated that formulations containing this compound significantly improved the permeation of hydrophilic drugs through the skin compared to control formulations without it .

Case Study 2: Lubrication in Industrial Applications

Research conducted on the use of this compound as a lubricant in metalworking fluids demonstrated that it provided superior lubrication properties compared to traditional mineral oils. This study suggested that using this compound could enhance tool life and reduce friction during machining processes .

Mecanismo De Acción

Propyl oleate exerts its effects primarily through its interaction with lipid membranes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in enhancing the delivery of lipophilic drugs across biological membranes. The molecular targets and pathways involved include interactions with lipid molecules and membrane proteins .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl oleate

- Ethyl oleate

- Butyl oleate

- Isopropyl oleate

Comparison

This compound is unique due to its specific chain length and ester group, which confer distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. It also exhibits better lubricating properties compared to shorter-chain esters like methyl oleate .

Propiedades

Número CAS |

111-59-1 |

|---|---|

Fórmula molecular |

C21H40O2 |

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

propyl octadec-9-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |

Clave InChI |

BVWMJLIIGRDFEI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCC |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCCC |

Key on ui other cas no. |

68412-05-5 111-59-1 |

Descripción física |

Liquid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.